molecular formula C8H12O2 B097834 Vinyl cyclopentanecarboxylate CAS No. 16523-06-1

Vinyl cyclopentanecarboxylate

Cat. No. B097834
CAS RN: 16523-06-1
M. Wt: 140.18 g/mol
InChI Key: HPJNZMNSEFSQMV-UHFFFAOYSA-N
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Description

Vinyl cyclopentanecarboxylate (VCP) is a chemical compound that is widely used in scientific research. It is a vinyl ester of cyclopentanecarboxylic acid and has a molecular formula of C8H10O2. VCP is a colorless liquid that is soluble in organic solvents and has a boiling point of 198-200°C. In

Mechanism Of Action

The mechanism of action of Vinyl cyclopentanecarboxylate is not fully understood. However, it is believed that Vinyl cyclopentanecarboxylate reacts with various functional groups in organic molecules, leading to the formation of new compounds. Vinyl cyclopentanecarboxylate can also undergo polymerization reactions, leading to the formation of polymers.

Biochemical And Physiological Effects

Vinyl cyclopentanecarboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Vinyl cyclopentanecarboxylate can cause skin irritation and eye damage upon contact. Vinyl cyclopentanecarboxylate is also known to be toxic when ingested or inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using Vinyl cyclopentanecarboxylate in lab experiments include its high purity, low cost, and ease of synthesis. However, Vinyl cyclopentanecarboxylate has limitations such as its toxicity and limited solubility in water.

Future Directions

There are several future directions for the research of Vinyl cyclopentanecarboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of Vinyl cyclopentanecarboxylate. Another direction is the study of the mechanism of action of Vinyl cyclopentanecarboxylate and its potential applications in drug discovery. Additionally, the toxicity of Vinyl cyclopentanecarboxylate needs to be further studied to ensure safe handling and use in scientific research.
Conclusion:
In conclusion, Vinyl cyclopentanecarboxylate is a chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Vinyl cyclopentanecarboxylate in scientific research.

Synthesis Methods

The synthesis of Vinyl cyclopentanecarboxylate can be achieved by the reaction of cyclopentanecarboxylic acid with vinyl acetate in the presence of a catalyst. The reaction proceeds through an esterification process, which results in the formation of Vinyl cyclopentanecarboxylate. The purity of Vinyl cyclopentanecarboxylate can be improved by further purification processes such as distillation and recrystallization.

Scientific Research Applications

Vinyl cyclopentanecarboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of various compounds. Vinyl cyclopentanecarboxylate is also used as a monomer for the synthesis of polymers such as polyvinyl cyclopentanecarboxylate. Additionally, Vinyl cyclopentanecarboxylate is used as a starting material for the synthesis of other vinyl esters.

properties

CAS RN

16523-06-1

Product Name

Vinyl cyclopentanecarboxylate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethenyl cyclopentanecarboxylate

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

HPJNZMNSEFSQMV-UHFFFAOYSA-N

SMILES

C=COC(=O)C1CCCC1

Canonical SMILES

C=COC(=O)C1CCCC1

Other CAS RN

16523-06-1

synonyms

Cyclopentanecarboxylic acid vinyl ester

Origin of Product

United States

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